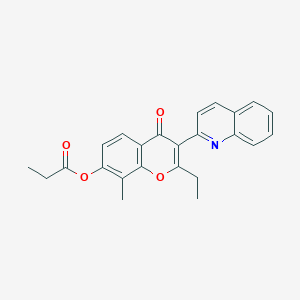

(2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate

Description

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2-ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate |

InChI |

InChI=1S/C24H21NO4/c1-4-19-22(18-12-10-15-8-6-7-9-17(15)25-18)23(27)16-11-13-20(28-21(26)5-2)14(3)24(16)29-19/h6-13H,4-5H2,1-3H3 |

InChI Key |

WEYNIQSFQCQMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)CC)C)C3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Biological Activity

The compound (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is a synthetic derivative that combines features of both quinoline and chromene moieties. Its unique structure suggests potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article explores its biological activity based on available research findings, including case studies, data tables, and relevant literature.

Chemical Structure and Properties

The molecular formula of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate is with a molecular weight of approximately 305.35 g/mol. The compound features a quinoline ring fused with a chromene structure, which is known for its diverse biological activities.

1. Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of quinoline have been shown to inhibit various kinases involved in cancer cell proliferation.

Case Study:

In a study examining the effects of quinoline derivatives on cancer cell lines, it was found that (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate significantly inhibited cell growth in breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| PC3 | 15.0 | Cell cycle arrest |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity.

Research Findings:

In vitro tests demonstrated that (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate can be attributed to its ability to interact with specific cellular targets:

- Kinase Inhibition: The compound may inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: It has been noted to induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Interaction: Preliminary studies suggest potential intercalation with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 2: Thermophysical and Reactivity Data

| Compound | Entropy at 273 K (J/mol·K) | Ignition Delay (ms) at 10 atm |

|---|---|---|

| Ethyl propanoate | ~250 (estimated) | 2.5–3.0 |

| Chloro propanoate | 290 | N/A |

| Target compound | ~320 (estimated) | N/A (predicted >5.0) |

Challenges in Predictive Modeling

Quantitative structure-activity relationship (QSAR) models for esters perform well for structurally similar compounds (e.g., propyl propanoate) but fail for derivatives with bulky or cyclic substituents (e.g., cyclopentyl propanoate) . The target compound’s complexity places it outside the predictive scope of existing models, highlighting the need for specialized studies.

Preparation Methods

Formation of Chromene-4-One Core

The chromene-4-one scaffold is typically synthesized via cyclization reactions. A resorcinol derivative (e.g., 2-ethyl-5-methylresorcinol) reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. Polyphosphoric acid (PPA) or acetic anhydride facilitates cyclization at 90–120°C, yielding 7-hydroxy-2-ethyl-8-methylchromen-4-one.

Reaction Conditions:

Esterification at Position 7

The 7-hydroxyl group is esterified with propanoic acid derivatives. Propionyl chloride reacts with the chromene-quinoline intermediate in pyridine or using EDC/HOBt coupling in dichloromethane.

Optimized Protocol:

Alternative Synthetic Routes

Friedländer Annulation Approach

A solvent-free Friedländer synthesis combines 2-aminobenzophenone and pentan-2,3-dione in PPA, directly forming the quinoline-chromene hybrid. This one-pot method reduces purification steps but requires precise temperature control (90°C, 1 hr).

Advantages:

Gould-Jacobs Reaction for Quinoline Synthesis

4-Hydroxyquinolines are synthesized from anilines and diethyl 2-(ethoxymethylene)malonate. Subsequent chlorination (POCl₃) and reaction with diethyl sodiomethylmalonate yield ethyl 2-(quinolin-4-yl)propanoates, which are hydrolyzed and coupled to chromene.

Critical Parameters:

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Temperature and Time

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

Challenges and Limitations

Q & A

Q. What synthetic methodologies are optimal for preparing (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling chromen-4-one derivatives with ester-functionalized intermediates. For example, analogous compounds (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate) are synthesized via nucleophilic substitution between 7-hydroxy-chromen-4-one and ethyl bromopropanoate in acetone or ethanol under reflux, using K₂CO₃ as a base . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered substrates.

- Temperature control : Reflux conditions (~80°C) improve reaction kinetics but require monitoring for byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product from unreacted starting materials .

Q. How can the structural integrity of (2-Ethyl-8-methyl-4-oxo-3-quinolin-2-ylchromen-7-yl) propanoate be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl ester protons at δ ~1.2–1.4 ppm, quinoline protons at δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns.

- X-ray crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays aligned with chromen-4-one derivatives’ known activities:

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .

- Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as DNA topoisomerase II?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations:

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Address variability through systematic controls:

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : Modify substituents systematically:

- Quinoline substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance DNA intercalation .

- Ester group replacement : Substitute ethyl with bulkier esters (e.g., tert-butyl) to improve metabolic stability .

- Chromen-4-one core : Halogenation (e.g., Cl at position 6) increases cytotoxicity, as seen in analogues like ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yloxy)propanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.